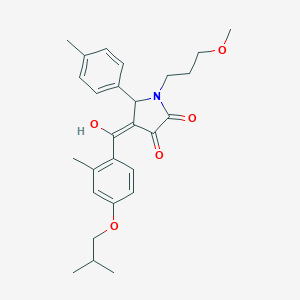![molecular formula C23H15ClFNO3 B266891 (4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5985-15-9](/img/structure/B266891.png)
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as EF24 and has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
EF24 induces apoptosis in cancer cells by activating the p53 pathway. The p53 protein is a tumor suppressor that plays a critical role in cell cycle regulation and DNA repair. When activated, p53 induces cell cycle arrest or apoptosis in response to DNA damage or other cellular stress. EF24 has been shown to activate p53 by inhibiting the activity of SIRT1, a protein that deacetylates and inactivates p53. In addition, EF24 has been shown to inhibit the NF-κB pathway by inhibiting the activity of IKKβ, a protein that activates NF-κB.
Biochemical and Physiological Effects:
EF24 has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic effects. It induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the NF-κB pathway. EF24 also inhibits angiogenesis by inhibiting the activity of VEGF, a protein that promotes the formation of new blood vessels. In addition, EF24 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential use in cancer therapy. EF24 is also stable and can be stored for long periods of time. However, EF24 has some limitations for lab experiments. It is not water-soluble and requires the use of a solvent such as DMSO or ethanol. EF24 also has low bioavailability and may require the use of a drug delivery system to improve its efficacy.
Direcciones Futuras
There are several future directions for the study of EF24. One direction is to develop more effective drug delivery systems to improve its bioavailability and efficacy. Another direction is to study the potential use of EF24 in combination with other anti-cancer agents to improve its therapeutic potential. In addition, the mechanism of action of EF24 needs to be further elucidated to understand its effects on different cellular pathways. Finally, the potential use of EF24 in other diseases such as inflammation and cardiovascular disease needs to be explored.
Conclusion:
In conclusion, EF24 is a chemical compound that has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects. EF24 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of EF24, including the development of more effective drug delivery systems, the study of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases.
Métodos De Síntesis
The synthesis of EF24 involves the reaction of 1,3-diketone with substituted benzaldehyde in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to give the desired product. The yield of EF24 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. EF24 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, EF24 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Propiedades
Número CAS |
5985-15-9 |
|---|---|
Nombre del producto |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Fórmula molecular |
C23H15ClFNO3 |
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15ClFNO3/c24-16-9-5-11-18(13-16)26-20(15-8-4-10-17(25)12-15)19(22(28)23(26)29)21(27)14-6-2-1-3-7-14/h1-13,20,27H/b21-19+ |
Clave InChI |
GWLDMHGQQNVKIE-XUTLUUPISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)

